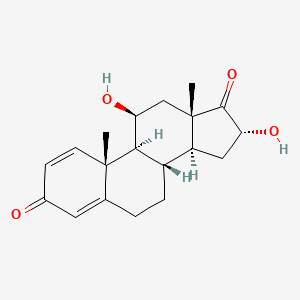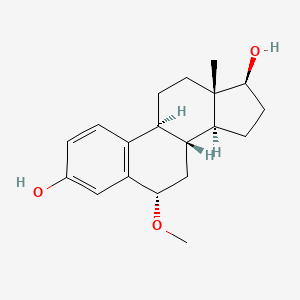
Estra-1,3,5(10)-triene-3,17-diol, 6-methoxy-, (6alpha,17beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estra-1,3,5(10)-triene-3,17-diol, 6-methoxy-, (6alpha,17beta)- is a synthetic derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by its unique structural modifications, which include a methoxy group at the 6th position and specific stereochemistry at the 6alpha and 17beta positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10)-triene-3,17-diol, 6-methoxy-, (6alpha,17beta)- typically involves multiple steps, starting from estradiol or its derivatives. Key steps may include:
Methoxylation: Introduction of the methoxy group at the 6th position, often using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
Stereoselective Reactions: Ensuring the correct stereochemistry at the 6alpha and 17beta positions through selective reduction or oxidation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Automated Purification Systems: For efficient separation and purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Estra-1,3,5(10)-triene-3,17-diol, 6-methoxy-, (6alpha,17beta)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the methoxy group or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Methylating Agents: Dimethyl sulfate, methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Estra-1,3,5(10)-triene-3,17-diol, 6-methoxy-, (6alpha,17beta)- has a wide range of scientific research applications, including:
Chemistry: Used as a starting material or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and hormone receptor interactions.
Medicine: Investigated for potential therapeutic uses, particularly in hormone replacement therapy and treatment of estrogen-related disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Estra-1,3,5(10)-triene-3,17-diol, 6-methoxy-, (6alpha,17beta)- involves its interaction with estrogen receptors in target tissues. Upon binding to these receptors, it can modulate the expression of specific genes and influence various physiological processes. The molecular targets and pathways involved include:
Estrogen Receptor Activation: Binding to estrogen receptors (ERα and ERβ) and modulating gene transcription.
Signal Transduction Pathways: Influencing pathways such as MAPK/ERK and PI3K/Akt, which are involved in cell proliferation, differentiation, and survival.
Vergleich Mit ähnlichen Verbindungen
Estra-1,3,5(10)-triene-3,17-diol, 6-methoxy-, (6alpha,17beta)- can be compared with other similar compounds, such as:
Estradiol: The parent compound, which lacks the methoxy group and specific stereochemistry.
Methoxyestradiol: A related compound with a methoxy group at a different position.
Estrone: Another estrogen hormone with a different structure and biological activity.
Eigenschaften
Molekularformel |
C19H26O3 |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
(6S,8R,9S,13S,14S,17S)-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-13-12-4-3-11(20)9-15(12)17(22-2)10-14(13)16(19)5-6-18(19)21/h3-4,9,13-14,16-18,20-21H,5-8,10H2,1-2H3/t13-,14-,16+,17+,18+,19+/m1/s1 |
InChI-Schlüssel |
ZXHOGDYDNZUTSO-PQENSZJKSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@@H](C4=C3C=CC(=C4)O)OC |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


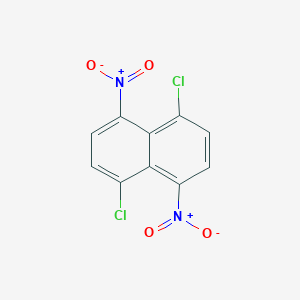
![4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine](/img/structure/B13407027.png)
![(6S,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13407032.png)
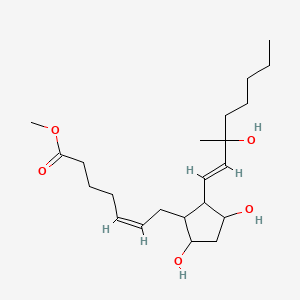
![2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate](/img/structure/B13407036.png)
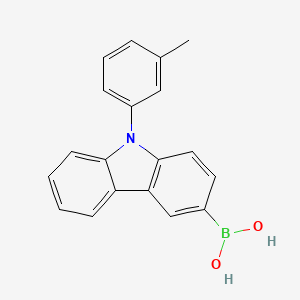
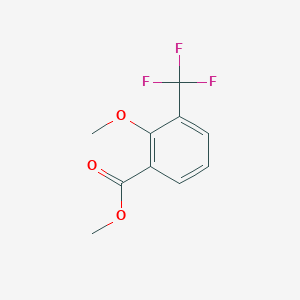
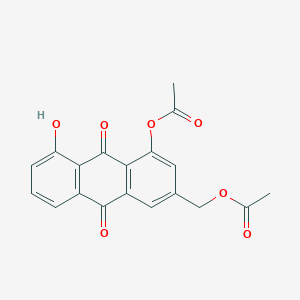
![3-(2-amino-2-oxoethoxy)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13407053.png)
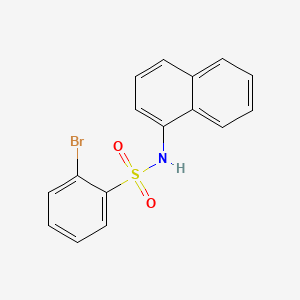
![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate](/img/structure/B13407077.png)
![3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile](/img/structure/B13407086.png)

